Cas no 2260932-99-6 (4-Azidobicyclo[2.2.1]heptan-1-amine)
4-Azidobicyclo[2.2.1]heptan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6499585
- 4-azidobicyclo[2.2.1]heptan-1-amine
- 2260932-99-6
- 4-Azidobicyclo[2.2.1]heptan-1-amine
-
- Inchi: 1S/C7H12N4/c8-6-1-3-7(5-6,4-2-6)10-11-9/h1-5,8H2
- InChI Key: HWXAKUICDBKUDB-UHFFFAOYSA-N
- SMILES: NC12CCC(CC1)(C2)N=[N+]=[N-]
Computed Properties
- Exact Mass: 152.106196400g/mol
- Monoisotopic Mass: 152.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.4Ų
4-Azidobicyclo[2.2.1]heptan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6499585-0.05g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-14 | |
| Enamine | EN300-6499585-0.1g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-14 | |
| Enamine | EN300-6499585-0.25g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-14 | |
| Enamine | EN300-6499585-0.5g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-14 | |
| Enamine | EN300-6499585-1.0g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-14 | |
| Enamine | EN300-6499585-2.5g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-14 | |
| Enamine | EN300-6499585-5.0g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-14 | |
| Enamine | EN300-6499585-10.0g |
4-azidobicyclo[2.2.1]heptan-1-amine |
2260932-99-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-14 |
4-Azidobicyclo[2.2.1]heptan-1-amine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Azidobicyclo[2.2.1]heptan-1-amine
4-Azidobicyclo[2.2.1]heptan-1-amine (CAS No. 2260932-99-6): An Overview
4-Azidobicyclo[2.2.1]heptan-1-amine (CAS No. 2260932-99-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique azide functional group and bicyclic structure, has garnered attention for its applications in synthetic chemistry, bioconjugation, and drug development.
The azide group in 4-Azidobicyclo[2.2.1]heptan-1-amine is particularly noteworthy due to its reactivity in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in the synthesis of complex molecules and biomolecules, making 4-Azidobicyclo[2.2.1]heptan-1-amine an essential building block in the creation of bioconjugates and functionalized materials.
The bicyclic structure of 4-Azidobicyclo[2.2.1]heptan-1-amine provides additional stability and rigidity to the molecule, which can be advantageous in designing compounds with specific conformational properties. This structural feature is particularly useful in the development of small molecules that mimic natural products or target specific biological pathways.
In the context of pharmaceutical research, 4-Azidobicyclo[2.2.1]heptan-1-amine has shown promise as a scaffold for the synthesis of novel drugs. Its ability to undergo efficient and selective chemical transformations makes it an attractive candidate for drug discovery programs aimed at developing new therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Recent studies have highlighted the utility of 4-Azidobicyclo[2.2.1]heptan-1-amine in the development of targeted drug delivery systems. The azide group can be readily conjugated to targeting ligands or nanoparticles, enabling the precise delivery of therapeutic payloads to specific cellular or tissue sites. This approach has the potential to enhance drug efficacy while minimizing systemic side effects.
The chemical properties of 4-Azidobicyclo[2.2.1]heptan-1-amine, such as its solubility and stability, have also been extensively studied to optimize its use in different applications. Researchers have found that this compound exhibits good solubility in common organic solvents and can be easily purified using standard techniques such as column chromatography.
In addition to its synthetic applications, 4-Azidobicyclo[2.2.1]heptan-1-amine has been explored for its potential in materials science. The rigid bicyclic structure and reactive azide group make it suitable for the fabrication of functional polymers and coatings with enhanced mechanical properties and chemical resistance.
The safety profile of 4-Azidobicyclo[2.2.1]heptan-1-amine has been evaluated in several studies, indicating that it is generally well-tolerated under standard laboratory conditions when appropriate safety measures are followed. However, as with any chemical compound, proper handling and storage practices are essential to ensure user safety.
In conclusion, 4-Azidobicyclo[2.2.1]heptan-1-amine (CAS No. 2260932-99-6) is a highly valuable compound with a wide range of applications in synthetic chemistry, bioconjugation, drug development, and materials science. Its unique combination of reactivity and structural features makes it an indispensable tool for researchers working at the forefront of these fields.
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